molecular formula C12H13N3 B13979820 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B13979820
M. Wt: 199.25 g/mol
InChI Key: AEFAVKDEJCJMHR-UHFFFAOYSA-N
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Description

5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles It is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-(1-benzyl-4-oxopyrrolidin-3-yl)-2-oxoacetate with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce tetrahydropyrazole derivatives.

Scientific Research Applications

5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fused ring structure and the presence of a benzyl group

Properties

IUPAC Name

5-benzyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)7-15-8-11-6-13-14-12(11)9-15/h1-6H,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFAVKDEJCJMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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